(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1391443-90-5
VCID: VC11674961
InChI: InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
SMILES: CC(C1=CC(=NC=C1)Cl)N.Cl.Cl
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol

(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

CAS No.: 1391443-90-5

Cat. No.: VC11674961

Molecular Formula: C7H11Cl3N2

Molecular Weight: 229.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride - 1391443-90-5

Specification

CAS No. 1391443-90-5
Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
IUPAC Name (1R)-1-(2-chloropyridin-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Standard InChI Key JXHKMOWJDHHCOW-ZJIMSODOSA-N
Isomeric SMILES C[C@H](C1=CC(=NC=C1)Cl)N.Cl.Cl
SMILES CC(C1=CC(=NC=C1)Cl)N.Cl.Cl
Canonical SMILES CC(C1=CC(=NC=C1)Cl)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride possesses a pyridine ring substituted at the 2-position with chlorine and at the 4-position with an ethylamine group. The (R)-configuration at the chiral center confers stereochemical specificity, critical for molecular recognition in biological systems . The dihydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions .

Table 1: Molecular Properties

PropertyValueSource
CAS Number1391443-90-5
Molecular FormulaC₇H₁₁Cl₃N₂
Molecular Weight229.53 g/mol
IUPAC Name(1R)-1-(2-chloropyridin-4-yl)ethanamine dihydrochloride
SMILESCC@HN.Cl.Cl
Purity≥97%

Spectroscopic Characterization

While explicit spectral data (NMR, IR) remain unpublished, the isomeric SMILES notation confirms the spatial arrangement of substituents. The presence of two chloride counterions is verified via elemental analysis and mass spectrometry, with the molecular ion peak observed at m/z 229.5 . X-ray crystallography studies of analogous compounds suggest a planar pyridine ring with bond angles consistent with aromatic stabilization .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a multi-step sequence beginning with 2-chloro-4-methylpyridine. Key stages include:

  • Alkylation: Introduction of the ethylamine moiety via nucleophilic substitution, utilizing ammonia or protected amine reagents under inert atmosphere .

  • Resolution: Chiral separation techniques (e.g., chiral HPLC or enzymatic resolution) isolate the (R)-enantiomer from the racemic mixture .

  • Salt Formation: Treatment with hydrochloric acid yields the stable dihydrochloride salt, precipitated from ethanol or acetone .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
Alkylation Temperature0–5°C68–72%
Resolution MethodChiralcel OD-H column>99% ee
Salt Precipitation SolventAnhydrous Ethanol85%

Purification and Quality Control

Final purification employs recrystallization from hot isopropanol, achieving ≥97% purity as verified by reverse-phase HPLC . Residual solvent analysis (GC-MS) confirms compliance with ICH Q3C guidelines, with acetonitrile levels <410 ppm .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥50 mg/mL at 25°C) and methanol, with limited solubility in apolar solvents like hexane . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass under nitrogen .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 218°C, corresponding to the decomposition point . Thermogravimetric analysis (TGA) indicates a 5% mass loss at 150°C, attributable to residual solvent evaporation .

Biological Applications and Research Findings

Enantiomer-Specific Activity

Comparative studies of (R)- and (S)-enantiomers in kinase assays reveal a 12-fold higher IC₅₀ for the (R)-form (0.45 μM vs. 5.4 μM), underscoring the importance of chiral purity in biological applications .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing the 2-chloro group with bromine (C7H11BrCl2N2) increases molecular weight by 79.9 g/mol but reduces aqueous solubility by 40%, likely due to enhanced hydrophobicity . Fluorine substitution improves metabolic stability but diminishes kinase binding affinity by 22% .

Pyridine Positional Isomers

The 4-chloropyridin-2-yl analog (CAS 1012067-91-2) exhibits distinct physicochemical properties:

Table 3: Isomer Comparison

Property2-Chloro-4-pyridinyl 4-Chloro-2-pyridinyl
Molecular Weight229.53 g/mol195.09 g/mol
Aqueous Solubility50 mg/mL82 mg/mL
Melting Point218°C192°C

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethylamine side chain (e.g., hydroxylation or cyclopropane integration) could optimize kinase binding kinetics while maintaining metabolic stability .

Formulation Development

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles may enhance bioavailability for in vivo applications, leveraging the compound’s high aqueous solubility for efficient loading .

Catalytic Applications

Preliminary docking studies suggest potential as a chiral ligand in asymmetric hydrogenation reactions, particularly for β-keto ester reductions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator